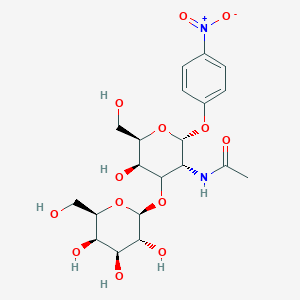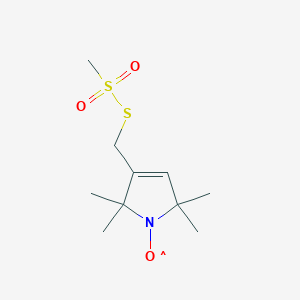
MTSL
概要
説明
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate is a highly reactive thiol-specific spin label. It is commonly used in biochemical and biophysical research to investigate the structural and conformational dynamics of proteins and other macromolecules .
科学的研究の応用
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate is widely used in scientific research, particularly in the following areas:
作用機序
Target of Action
MTSL, also known as (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate, primarily targets cysteine residues in proteins . Cysteine residues are less frequent in mammalian proteins (3.3%) compared to lysine targets (7.2%), which makes them ideal for site-specific labeling with thiol-reactive probes like this compound .
Mode of Action
This compound is attached to proteins by reacting with thiol groups, specifically the cysteine residues . This reaction exploits the standard reactivity of thiosulfate esters, with methanesulfinate (CH3SO2−) being the leaving group . The heterodisulfide bond to the cysteine residue is robust, enabling site-directed spin labeling .
Biochemical Pathways
It’s known that this compound allows for the determination of protein structure and protein dynamics . It also enables the study of protein-protein and protein-oligonucleotide interactions .
Pharmacokinetics
It’s known that this compound is used for site-directed labeling and sds labeling, which suggests that it can be absorbed and distributed within the protein structure .
Result of Action
The primary result of this compound’s action is the labeling of cysteine residues in proteins. This labeling allows for the investigation of structural and conformational dynamics of membrane proteins and protein aggregation .
生化学分析
Biochemical Properties
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate can be used to label cysteine residues in proteins, site-directed labeling, and SDS labeling . It is a specific conformational probe of thiol site structure by its minimal rotational freedom and distance from the covalent disulfide linkage to the macromolecule under study .
Cellular Effects
It is known that the compound is used as a spin label in NMR spectroscopy, which can provide valuable information about the structure and dynamics of proteins . This suggests that the compound could potentially influence cellular processes by altering protein structure and function.
Molecular Mechanism
The molecular mechanism of action of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate involves its ability to label cysteine residues in proteins . This labeling process exploits the standard reactivity of thiosulfate esters, with methanesulfinate (CH3SO2−) as the leaving group . The heterodisulfide bond to the cysteine residue is robust, enabling site-directed spin labeling .
Temporal Effects in Laboratory Settings
Given its use as a spin label in NMR spectroscopy, it is likely that the compound’s effects would be observed over the course of an experiment as changes in the NMR spectra of the labeled proteins .
Metabolic Pathways
Given its use as a spin label in NMR spectroscopy, it is possible that the compound could interact with enzymes or cofactors involved in protein synthesis or modification .
Transport and Distribution
Given its use as a spin label in NMR spectroscopy, it is likely that the compound would be distributed wherever the labeled proteins are located within a cell .
Subcellular Localization
The subcellular localization of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate would depend on the proteins to which it is attached. As a spin label, it is used to study the structure and dynamics of proteins, and would therefore be found wherever these proteins are located within a cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate typically involves the reaction of 2,2,5,5-tetramethyl-3-pyrroline-3-methanol with methanesulfonyl chloride in the presence of a base, followed by oxidation to form the nitroxide radical .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency .
化学反応の分析
Types of Reactions
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiol groups in proteins to form stable disulfide bonds.
Oxidation and Reduction: The nitroxide radical can be reduced to the corresponding hydroxylamine or oxidized to the oxoammonium cation.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous buffers at neutral pH.
Oxidation and Reduction: Common reagents include ascorbic acid for reduction and potassium ferricyanide for oxidation.
Major Products
Substitution Reactions: The major product is a protein labeled with the spin label at cysteine residues.
Oxidation and Reduction: The products are the hydroxylamine and oxoammonium cation derivatives.
類似化合物との比較
Similar Compounds
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate: Another name for the same compound.
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate-15N: A labeled version used for specific applications.
1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester: A related spin label used for targeting amino groups.
Uniqueness
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate is unique due to its high reactivity with thiol groups and its stability as a nitroxide radical. This makes it particularly useful for studying the structural dynamics of proteins and other macromolecules in various scientific fields .
特性
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZPGYFBZHBAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


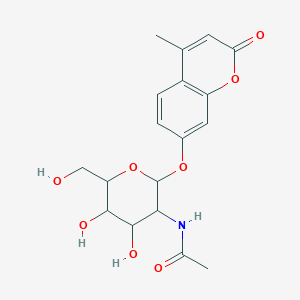

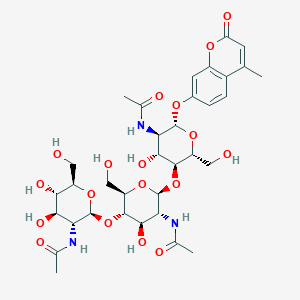

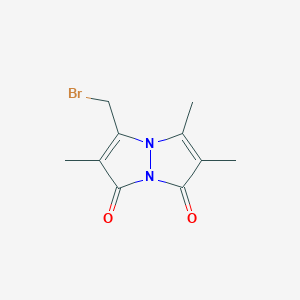
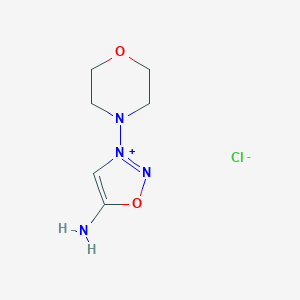
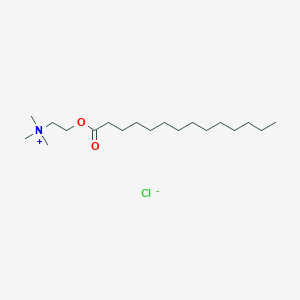
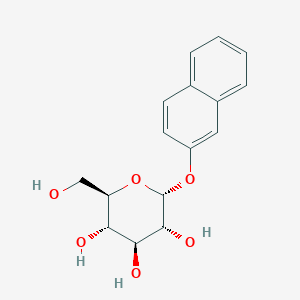
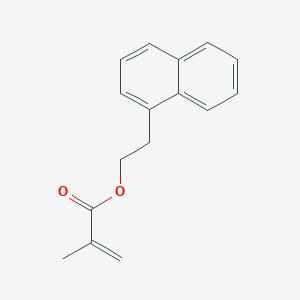

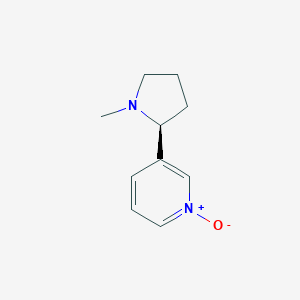
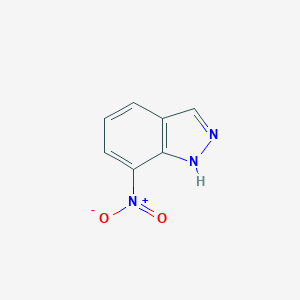
![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13770.png)
